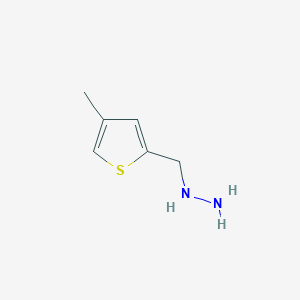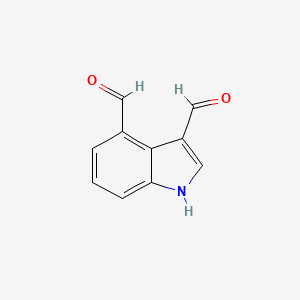
((4-Methylthiophen-2-yl)methyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-Methylthiophen-2-yl)methyl)hydrazine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the methyl group at the 4-position and the hydrazine moiety at the 2-position of the thiophene ring makes this compound unique. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methylthiophen-2-yl)methyl)hydrazine can be achieved through several methods. One common method involves the reaction of 4-methylthiophene-2-carbaldehyde with hydrazine hydrate. The reaction is typically carried out in ethanol as a solvent, with the mixture being stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
((4-Methylthiophen-2-yl)methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Chemistry
In chemistry, ((4-Methylthiophen-2-yl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, thiophene derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore their potential in drug development .
Industry
In the industrial sector, this compound is used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials. Its unique properties make it suitable for various applications in material science and industrial chemistry .
作用機序
The mechanism of action of ((4-Methylthiophen-2-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form hydrazones with carbonyl compounds, which can then undergo further reactions. The thiophene ring can participate in various electronic interactions, contributing to the compound’s biological and chemical activities .
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, thiophene, is a simpler structure without the methyl and hydrazine groups.
4-Methylthiophene: This compound has a methyl group at the 4-position but lacks the hydrazine moiety.
2-Methylthiophene: Similar to 4-methylthiophene but with the methyl group at the 2-position.
Uniqueness
((4-Methylthiophen-2-yl)methyl)hydrazine is unique due to the presence of both the methyl group and the hydrazine moiety. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler thiophene derivatives. Its unique structure also contributes to its diverse biological activities and potential as a therapeutic agent .
特性
分子式 |
C6H10N2S |
|---|---|
分子量 |
142.22 g/mol |
IUPAC名 |
(4-methylthiophen-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2S/c1-5-2-6(3-8-7)9-4-5/h2,4,8H,3,7H2,1H3 |
InChIキー |
LYERRYBNFYMLSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)
![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)



![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)


![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)

